molecular formula C4H3Cl2NS B1589946 2,4-Dichloro-5-methylthiazole CAS No. 105315-39-7

2,4-Dichloro-5-methylthiazole

Cat. No.: B1589946
CAS No.: 105315-39-7
M. Wt: 168.04 g/mol
InChI Key: MBSOPCRNBFTLRD-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Scaffold in Chemical Research

The thiazole ring is a fundamental structural motif found in numerous natural and synthetic compounds with a wide array of biological activities. jetir.orgresearchgate.netfabad.org.tr This versatile scaffold is a key component in many clinically approved drugs, demonstrating its importance in medicinal chemistry. jetir.orgbohrium.com Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antitumor properties. researchgate.netfabad.org.trbohrium.com The significance of the thiazole scaffold also lies in its role as a building block for creating more complex molecules with potential therapeutic applications. fabad.org.tr Its presence in over 18 FDA-approved drugs and numerous experimental therapeutic agents underscores its continued relevance in drug discovery and development. fabad.org.tr

Historical Context of Halogenated Thiazole Compounds

The study of thiazole and its derivatives dates back to the late 19th century with the Hantzsch synthesis being a primary method for their preparation. mdpi.com This reaction involves the condensation of α-halocarbonyl compounds with thioamides. mdpi.comtandfonline.com The introduction of halogen atoms to the thiazole ring enhances its chemical reactivity and biological potential. smolecule.com Historically, the synthesis of halogenated thiazoles has been crucial for the development of various industrial and pharmaceutical compounds. For instance, the chlorination of thiazole derivatives has been a key step in producing intermediates for insecticides and other agrochemicals. google.com The unique electronic properties of halogenated heterocycles like 2,4-dichloro-5-methylthiazole have made them subjects of interest in materials science as well. mdpi.com

Overview of this compound's Role in Modern Synthetic Chemistry

In modern synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex thiazole derivatives. The two chlorine atoms on the thiazole ring are reactive sites that can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. mdpi.com This reactivity makes it a key intermediate in the production of bactericides, herbicides, and other biologically active compounds. Its role extends to the creation of compounds with potential applications in medicinal chemistry, including the development of new therapeutic agents. bohrium.com

Table 1: Properties of this compound

Property Value
CAS Number 105315-39-7 lookchem.combldpharm.com
Molecular Formula C4H3Cl2NS cymitquimica.com
Molecular Weight 168.04 g/mol
Appearance Colorless to pale yellow solid cymitquimica.com

| Purity | ≥95% lookchem.com |

Chemical Synthesis and Reactions

Synthetic Routes to this compound

Several methods have been developed for the synthesis of this compound. One common approach is the chlorination of a suitable thiazole precursor.

A well-established method for forming the thiazole ring is the Hantzsch thiazole synthesis . This process involves the reaction of α-haloketones with thiourea (B124793) or thioamides, followed by chlorination to yield this compound.

Another significant industrial method involves the chlorination of 2-amino-5-methylthiazole. This process typically occurs in two steps:

Conversion of the 2-amino group to a 2-chloro group via a diazonium salt intermediate, producing 2-chloro-5-methylthiazole (B1589247). google.com

Subsequent chlorination of 2-chloro-5-methylthiazole to introduce a second chlorine atom at the 4-position. google.com

Key Chemical Reactions

The reactivity of this compound is largely dictated by the two chlorine atoms, which are susceptible to nucleophilic substitution . mdpi.com These reactions allow for the introduction of a wide range of functional groups, making it a versatile intermediate.

The thiazole ring itself can also participate in oxidation and reduction reactions , which can alter its electronic properties and subsequent reactivity.

Table 2: Common Reactions of this compound

Reaction Type Reagents Conditions Product Type
Nucleophilic Substitution Sodium methoxide, Potassium tert-butoxide Polar aprotic solvents (e.g., DMSO) Substituted thiazoles

Applications in Synthetic Chemistry

Intermediate in Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of various agrochemicals. It serves as a building block for the creation of potent herbicides and bactericides. The specific substitution pattern of the molecule is crucial for the biological activity of the final products.

Precursor for Biologically Active Molecules

The thiazole nucleus is a well-known pharmacophore, and derivatives of this compound are of significant interest in medicinal chemistry. smolecule.com By modifying the structure through nucleophilic substitution and other reactions, chemists can synthesize a library of compounds to be screened for various biological activities, including antimicrobial and anticancer properties. researchgate.net The reactivity of the chlorine atoms allows for the targeted design of molecules with potentially improved therapeutic profiles. bohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NS/c1-2-3(5)7-4(6)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSOPCRNBFTLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546389
Record name 2,4-Dichloro-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105315-39-7
Record name 2,4-Dichloro-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 5 Methylthiazole

Established Synthetic Routes for 2,4-Dichloro-5-methylthiazole and its Precursors

The creation of the this compound molecule often begins with the formation of a thiazole (B1198619) ring, which is then subjected to chlorination. The Hantzsch thiazole synthesis is a foundational method for assembling the core thiazole structure. rsc.org

Hantzsch Thiazole Synthesis Approaches

First described in 1887, the Hantzsch thiazole synthesis is a cornerstone for the formation of thiazole rings. tandfonline.comscispace.com It traditionally involves the condensation of α-haloketones with a thioamide or thiourea (B124793). rsc.orgtandfonline.com

The classical Hantzsch method involves the reaction of α-haloketones with thiourea or thioamides. rsc.orgtandfonline.com This reaction is typically carried out by refluxing the reactants in a solvent like alcohol. scispace.comglobalresearchonline.net The nucleophilic sulfur and nitrogen atoms of the thiourea attack the α-haloketone, leading to cyclization and the formation of the thiazole ring. For example, 2-aminothiazoles can be synthesized by the condensation of equimolar parts of thiourea and α-haloketones or α-haloaldehydes. tandfonline.com This method is valued for its direct approach to constructing the heterocyclic core.

Reactant 1Reactant 2ProductConditions
α-HaloketoneThiourea/ThioamideThiazole derivativeRefluxing in alcohol scispace.comglobalresearchonline.net
α-HaloketoneThiourea2-Aminothiazole (B372263)Equimolar parts, condensation tandfonline.com

Modifications to the original Hantzsch synthesis have been developed to improve yields, reduce reaction times, and create more environmentally friendly processes. scispace.com One such modification involves the replacement of α-haloketones with ketones and a halogen, though this can still require long reaction times. scispace.com Other modifications aim to reduce or eliminate epimerization when forming chiral thiazoles. scribd.com For instance, a modified protocol to produce enantiomerically pure α-amino acid-derived thiazoles involves alkylation of a thioamide with ethyl bromopyruvate, followed by trifluoroacetylation and elimination in a one-pot reaction. uq.edu.au Another approach uses α-tosyloxy ketones in place of α-haloketones. rsc.orgscribd.com Solvent-free conditions have also been explored, offering benefits such as shorter reaction times and higher yields. scispace.comresearchgate.net

ModificationReactantsKey Features
Ketone and HalogenKetone, Halogen, ThioureaReplaces α-haloketone, can have long reaction times. scispace.com
Chiral Thiazole SynthesisThioamide, Ethyl bromopyruvateOne-pot reaction to produce enantiomerically pure thiazoles. uq.edu.au
α-Tosyloxy Ketonesα-Tosyloxy ketone, ThioamideAlternative to α-haloketones. rsc.orgscribd.com
Solvent-Free Synthesisα-Haloketone, Thiourea, Substituted o-hydroxybenzaldehydeEnvironmentally friendly, shorter reaction times, higher yields. scispace.comresearchgate.net
Condensation Reactions of α-Haloketones with Thiourea/Thioamides

Chlorination Protocols for the Thiazole Ring System

Once the thiazole ring is formed, chlorination is a crucial step to introduce chlorine atoms at specific positions. The reactivity of the thiazole ring towards electrophilic substitution, such as halogenation, is influenced by the substituents already present on the ring. ias.ac.inpharmaguideline.com

The selective chlorination of thiazole precursors is a key strategy to obtain the desired chlorinated product. For instance, the 2 and 4 positions of the thiazole ring can be selectively chlorinated. The introduction of one chlorine atom can influence the reactivity of the ring towards further halogenation. udayton.edu In some cases, electron-donating groups at the C2 position can facilitate electrophilic attack at the C5 position. pharmaguideline.com Chlorination can be achieved using various chlorinating agents, such as chlorine gas, under controlled temperatures. smolecule.com

PrecursorChlorinating AgentProductKey Aspect
Thiazole derivativeChlorine gasChlorinated thiazoleSelective chlorination at specific positions. smolecule.com
Thiazolo[5,4-d]thiazoleN-chloropyridinium cationMono- and dihalogenated derivativesIntroduction of one chlorine enhances reactivity for further halogenation. udayton.edu

A specific method for introducing chlorine atoms involves the conversion of a thiazole-carboxaldehyde to a dichloromethyl derivative. For example, 2,4-dichloro-5-thiazole-carboxaldehyde can be reacted with thionyl chloride (SOCl₂) in the presence of a catalyst like triethylamine (B128534). This reaction typically proceeds by initially stirring at a lower temperature (30–50 °C) and then heating to a higher temperature (80–95 °C) until the evolution of gas ceases. This method allows for the transformation of an aldehyde group into a dichloromethyl group. A similar transformation involves the oxidation of a primary alcohol on the thiazole ring to an aldehyde, which can then undergo further reactions.

Selective Chlorination of Precursors

One-Pot Synthetic Strategies for Thiazole Derivatives

Recent advancements have focused on developing greener and more efficient one-pot protocols. For instance, a method utilizing an Oxone and iodobenzene (B50100) system has been reported for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate (B1235776) and thiourea, offering advantages such as shorter reaction times and excellent yields under cleaner conditions. researchgate.net Another innovative one-pot approach involves the SnCl4-mediated reaction of nitro-substituted donor-acceptor cyclopropanes with thioamides to produce 2,4,5-trisubstituted thiazoles. rsc.org This method proceeds through aroylmethylidene malonate intermediates that undergo conjugate addition and cyclocondensation. rsc.org

Furthermore, multicomponent reactions have proven effective in the one-pot synthesis of complex thiazole derivatives. A three-component reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide (B42300), and various hydrazonoyl chlorides in dioxane with a catalytic amount of triethylamine (TEA) has been used to synthesize novel thiazole derivatives with potential anticancer activity. nih.gov Similarly, ultrasound-assisted one-pot synthesis has been employed to create 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives from benzil, 4-methylthiazole-5-carbaldehyde, primary aryl amines, and ammonium (B1175870) acetate, significantly reducing reaction times compared to conventional heating. sciforum.net

Multi-step Syntheses Involving this compound Intermediates

Multi-step synthetic routes often provide greater control over the substitution pattern of the final product and are crucial for accessing more complex molecules. A common strategy involves the initial synthesis of a thiazole core, which is then elaborated in subsequent steps. For example, the synthesis of ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate involves the formation of a thiazole ring, followed by the introduction of the benzamide (B126) group and subsequent esterification. evitachem.com

The synthesis of 2-amino-4-chloromethylthiazole hydrochloride, a precursor for various derivatives, can be achieved by reacting thiourea and 1,3-dichloropropanone in ethanol. asianpubs.org This intermediate can then undergo further reactions, such as mesylation. asianpubs.org Another example is the synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren (B193786) pivoxil. One route involves the reduction of 4-methyl-5-thiazolecarboxylate to 4-methyl-5-hydroxymethyl-thiazole, followed by oxidation to the aldehyde. google.com An alternative multi-step process starts with 2-amino-4-methylthiazole, which undergoes aminomethylation, a Vilsmeier reaction to form the aldehyde, and finally, removal of the aminomethyl group by hydrogenation. google.com

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dominated by the two chlorine atoms attached to the thiazole ring, making it a versatile substrate for various transformations.

Nucleophilic Substitution Reactions at Chlorine Positions

The chlorine atoms at the C2 and C4 positions of the thiazole ring are susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups. These reactions are fundamental to the derivatization of this compound. Nucleophiles such as amines, thiols, and alkoxides can readily displace the chlorine atoms. For instance, reactions with hydrazide derivatives in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to substituted thiazoles.

The reactivity of the two chlorine atoms can differ, allowing for selective substitution under controlled conditions. This differential reactivity is a key aspect in the strategic synthesis of disubstituted thiazole derivatives.

Oxidation and Reduction Reactions of the Thiazole Ring

The thiazole ring in this compound can participate in both oxidation and reduction reactions, which alters its electronic properties and reactivity. Oxidation can lead to the formation of thiazole sulfoxides or sulfones. Common oxidizing agents used for this purpose include hydrogen peroxide or potassium permanganate.

Reduction of the thiazole ring is also possible, although less commonly described for this specific compound. The presence of the electron-withdrawing chlorine atoms would influence the conditions required for such transformations.

Functionalization at the Methyl Group

The methyl group at the C5 position of this compound offers another site for chemical modification. While direct functionalization of the methyl group can be challenging, it can be achieved through various synthetic strategies. For example, the methyl group can potentially undergo halogenation under radical conditions to introduce a handle for further substitution reactions.

More commonly, the desired functionality at the C5 position is introduced before the chlorination of the thiazole ring. For example, starting with a precursor having a hydroxymethyl or carboxaldehyde group at the C5 position allows for a wider range of transformations.

Cyclization and Condensation Reactions for Novel Derivatives

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems and other novel structures through cyclization and condensation reactions. The reactive chlorine atoms can participate in intramolecular or intermolecular reactions to form new rings. For instance, condensation reactions with amines or other nucleophiles can lead to the formation of new compounds. smolecule.com

Thiazole derivatives, in general, are known to undergo cyclization reactions to form a variety of fused systems, such as thiazolo[3,2-a]pyrimidines. researchgate.net These reactions often involve the initial substitution of a chlorine atom with a nucleophile containing another reactive functional group, which then participates in the subsequent cyclization step. For example, novel thiazole pyrimidine (B1678525) derivatives have been synthesized by the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com Similarly, Claisen–Schmidt condensation reactions involving thiazole-based ketones can lead to chalcones, which are versatile intermediates for synthesizing other heterocyclic compounds. mdpi.com

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound and its derivatives is contingent upon the careful optimization of various reaction parameters. Yield and purity are significantly influenced by factors such as the choice of solvent, reaction time, catalytic system, and the application of modern synthetic techniques.

The selection of an appropriate solvent is a critical parameter in the synthesis of thiazole rings, directly impacting reaction rates, solubility of reagents, and potentially the product distribution and yield. For the synthesis of this compound and related intermediates, polar aprotic solvents are frequently employed.

Detailed research findings indicate that solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are effective for different synthetic steps. For instance, the Hantzsch synthesis, a classical route to thiazoles, is often conducted in polar aprotic solvents like DMSO. In one specific preparation of a derivative, precursors were refluxed in DMSO for 18 hours, highlighting that extended reaction times may be necessary under certain conventional heating conditions to achieve satisfactory yields. The choice between solvents often involves a trade-off; THF is selected for its ability to dissolve reactants, while DMF is chosen for its stability at high temperatures required for certain transformations.

In other advanced synthetic protocols for thiazole derivatives, such as palladium-catalyzed hydroarylation, a screening of solvents revealed that dimethylacetamide (DMA) was more efficient and selective compared to 1,4-dioxane (B91453) or toluene, with typical reaction durations of around 14 hours. acs.org The nature of the solvent can also influence the efficacy of energy input methods, such as ultrasonic dispersion. mdpi.com

The following table summarizes the impact of different solvents on the synthesis of thiazole derivatives based on reported research.

SolventTypical ReactionDurationObservationsReference(s)
Dimethyl Sulfoxide (DMSO)Hantzsch Synthesis / Derivative Prep.18 hoursEffective polar aprotic solvent for reflux conditions.
Dimethylformamide (DMF)Cross-Coupling Reactions30 min (MW)Suitable for high-temperature stability; used in microwave-assisted Suzuki couplings. researchgate.net
Tetrahydrofuran (THF)Cross-Coupling ReactionsN/AValued for its solubility characteristics.
Dimethylacetamide (DMA)Pd-catalyzed Hydroarylation14 hoursFound to be more selective and efficient than other solvents like toluene. acs.org
EthanolCyclocondensation8-12 hoursUsed as a solvent in the cyclization reaction of 2-chloro trifluoroacetyl ethyl acetoacetate with thioacetamide. google.com

Catalysts play a pivotal role in many synthetic routes leading to this compound, facilitating transformations that would otherwise be inefficient or unselective. The selection of an optimal catalyst is crucial for maximizing yield and controlling the reaction pathway.

For transformations involving the this compound core, such as introducing new substituents via cross-coupling reactions, palladium or copper catalysts are recommended. For instance, in the synthesis of thiazole-containing triarylethylenes, a palladium-catalyzed reaction was optimized by screening various catalysts and ligands. The combination of Pd(dba)₂ as the palladium source, PCy₃ as the ligand, and pivalic acid as an additive in DMA solvent was found to be highly effective. acs.org

In other contexts, simpler catalysts are used for fundamental steps. The chlorination of a thiazole carboxaldehyde, a related transformation, utilizes a halogenation catalyst such as triethylamine. smolecule.com Modern approaches have also explored the use of novel catalytic systems. Research into the synthesis of 2-aminothiazoles has demonstrated the effectiveness of a recyclable, magnetically separable nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄), where the catalyst loading was optimized to maximize product yield. rsc.org Furthermore, biocatalysts like lipase (B570770) have been presented as an environmentally friendly option for thiazole synthesis. rsc.org

The table below provides examples of catalyst systems used in the synthesis of thiazoles.

Catalyst SystemReaction TypeKey FindingsReference(s)
Palladium or CopperCross-CouplingRecommended for introducing aryl/heteroaryl substituents onto the thiazole ring.
TriethylamineHalogenationUsed as a catalyst in the conversion of a thiazole-carboxaldehyde with thionyl chloride. smolecule.com
Pd(dba)₂ / PCy₃ / Pivalic AcidHydroarylationOptimized system for the C-H functionalization of thiazoles with diaryl alkynes. acs.org
Ca/4-MePy-IL@ZY-Fe₃O₄2-Aminothiazole SynthesisA highly efficient, heterogeneous nanocatalyst that can be recycled. rsc.org
LipaseThiazole SynthesisAn environmentally friendly biocatalyst used for the condensation of aryl ethenone, KBrO₃, and thioamide. rsc.org

To overcome the limitations of conventional heating, such as long reaction times and potential side-product formation, modern energy sources like microwave irradiation and ultrasound have been successfully applied to thiazole synthesis. These techniques often lead to dramatic reductions in reaction time, increased yields, and alignment with green chemistry principles.

Microwave-assisted synthesis has been shown to significantly accelerate reactions involving thiazole intermediates. For multi-step syntheses involving intermediates of this compound, microwave assistance can reduce reaction times from as long as 18 hours to just 1–2 hours while also improving selectivity. This acceleration is also evident in Suzuki coupling reactions to form arylthiophenylthiazoles, where a microwave-assisted reaction achieved an 80% yield in 30 minutes, whereas conventional heating for 40 hours yielded only trace amounts of the product. researchgate.net Similarly, the synthesis of certain triazole derivatives was reduced from 27 hours to 30 minutes using microwave heating. nih.gov

Ultrasound irradiation is another powerful technique that promotes the synthesis of thiazoles efficiently and under mild conditions. rsc.orgresearchgate.net This method offers benefits such as shorter reaction times, higher yields, greater product purity, and simpler workups, often under solvent-free conditions. wisdomlib.orgresearchgate.nettandfonline.com In one study, ultrasound-mediated synthesis of rhodanine (B49660) derivatives achieved yields up to 99% within 2 minutes, compared to 30-150 minutes required by conventional methods. wisdomlib.org The application of ultrasound aligns with green chemistry by minimizing waste and the need for hazardous reagents. researchgate.netwisdomlib.org

A comparison of these techniques is presented below.

MethodTypical ReactionTimeYieldKey AdvantagesReference(s)
Conventional HeatingThiazole Derivative Synthesis18 hoursModerateEstablished methodology.
Microwave IrradiationThiazole Derivative Synthesis1-2 hoursGood-ExcellentDrastic reduction in reaction time, improved selectivity.
Microwave IrradiationSuzuki Coupling30 minutes80%Significant rate and yield enhancement over thermal methods. researchgate.net
Ultrasound IrradiationThiazole Synthesis~2 minutesup to 99%Extremely fast, high yield, eco-friendly, often solvent-free. wisdomlib.orgresearchgate.net

Controlling the specific spatial arrangement of atoms—regioselectivity (which position reacts) and stereoselectivity (the 3D orientation of the product)—is fundamental to synthesizing structurally defined thiazole derivatives for targeted applications.

Regioselectivity is crucial when a thiazole ring or its precursors have multiple potential reaction sites. In the synthesis of substituted thiazoles, the choice of catalyst and conditions can direct functionalization to a specific carbon atom. For example, a palladium-catalyzed hydroarylation reaction involving unsubstituted thiazole was developed to proceed with high C5 selectivity, meaning the new bond preferentially forms at the 5-position of the thiazole ring. acs.orgscilit.com Another strategy involves a highly regioselective bromine-magnesium exchange at the C-2 position of 2,4-dibromothiazole, which allows for the specific introduction of a substituent at C-2 while leaving the bromine at C-4 untouched for subsequent reactions. thieme-connect.com The solvent can also play a role; in the synthesis of related azoles, the use of aprotic dipolar solvents has been shown to give better regioselective control than polar protic solvents. mdpi.com

Stereoselectivity deals with the formation of specific stereoisomers. This is particularly important when synthesizing chiral thiazole-containing molecules, which are common in natural products. nih.gov Synthetic strategies have been developed to produce α-chiral 2-substituted 4-bromothiazoles with high stereoselectivity. thieme-connect.com In some reactions, the formation of kinetic versus thermodynamic products can be controlled by the reaction time, offering a handle on the stereochemistry of the final product. For example, one stereoselective synthesis of a substituted thiazole initially forms a kinetic product with a specific double bond geometry, which then slowly isomerizes to the more stable thermodynamic product upon extended reaction time. acs.org

The table below summarizes strategies for controlling selectivity in thiazole synthesis.

Selectivity TypeStrategyExampleOutcomeReference(s)
RegioselectivityCatalyst ControlPd-catalyzed hydroarylation of thiazole.Preferential C-H functionalization at the C5 position. acs.orgscilit.com
RegioselectivityDirected MetalationBromine-magnesium exchange on 2,4-dibromothiazole.Selective metalation and substitution at the C-2 position. thieme-connect.com
RegioselectivitySolvent ControlAcetic acid mediation in a domino reaction.Regioselective formation of 2,4,5-trisubstituted thiazoles. researchgate.net
StereoselectivityTime-dependent IsomerizationCalcium-catalyzed synthesis from tert-alcohols.Formation of a kinetic product that converts to a more stable thermodynamic product over time. acs.org
StereoselectivityChiral SynthesisReduction of a ketone precursor using Corey's procedure.Enantioselective formation of a chiral alcohol on the thiazole substituent. thieme-connect.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2,4-dichloro-5-methylthiazole. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to analyze the compound's distinct atomic environments.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the substituents on the thiazole (B1198619) ring. The spectrum of this compound is characterized by a singlet signal corresponding to the methyl (CH₃) group protons at position 5. In a related compound, 4-methylthiazole, the methyl group protons appear as a singlet at approximately δ 2.47 ppm. chemicalbook.com For 2,4-dimethylthiazole, the C5-proton signal is shifted upfield by the methyl substitutions. cdnsciencepub.com In the case of this compound, the presence of two electron-withdrawing chlorine atoms is expected to influence the chemical shift of the C5-methyl protons, likely causing a downfield shift compared to unsubstituted or less substituted methylthiazoles.

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information for confirming the thiazole ring structure. The chemical shifts of the carbon atoms in the thiazole ring are sensitive to the substituents present. For thiazole itself, the carbon signals appear at δ 153.4 (C2), 143.7 (C4), and 115.1 (C5) ppm. In substituted thiazoles, these values change significantly. For instance, in 4-methylthiazole, the C4 signal is shifted downfield. cdnsciencepub.com In this compound, the carbons attached to the chlorine atoms (C2 and C4) are expected to show significant downfield shifts due to the deshielding effect of the halogens. The C5 carbon, bonded to the methyl group, will also have a characteristic chemical shift. The signal for the methyl carbon typically appears in the upfield region of the spectrum. libretexts.org

Proton NMR (¹H NMR) for Substituent Analysis

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry is a powerful analytical technique used for molecular weight verification and purity assessment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique for verifying the molecular weight and assessing the purity of this compound. This method separates the compound from any impurities before it enters the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the molecular ion. The expected molecular weight for this compound (C₄H₃Cl₂NS) is approximately 168.04 g/mol . sigmaaldrich.comaksci.com The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which helps in confirming the presence and number of chlorine atoms in the molecule.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in this compound, which is used to confirm its empirical formula. The theoretical elemental composition for C₄H₃Cl₂NS is calculated based on its molecular formula. The experimental values obtained from elemental analysis are then compared with the theoretical values to verify the stoichiometry and purity of the compound. For example, a study on a similar thiazole derivative, 2-(4'-chlorophenyl)-5-methyl-3-(5'-methylthiazol-2'-yl)-thiazolidin-4-one, reported calculated and found values for C, H, and N that were in close agreement. heteroletters.org

LC-MS for Molecular Weight Verification and Purity Assessment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. heteroletters.org The IR spectrum of a thiazole derivative will show characteristic absorption bands for the C=N and C=C stretching vibrations within the thiazole ring, typically in the range of 1650-1400 cm⁻¹. cdnsciencepub.comresearchgate.net The C-H stretching vibrations of the methyl group are expected in the 2900-3000 cm⁻¹ region. The C-Cl stretching vibrations will appear in the fingerprint region, generally between 800 and 600 cm⁻¹.

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. numberanalytics.com The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. For aromatic and heterocyclic compounds like this compound, the key electronic transitions are typically π → π* and n → π*. uzh.ch

The thiazole ring, with its π-electron system and non-bonding electrons on the sulfur and nitrogen atoms, gives rise to characteristic absorption bands. ekb.eg The π → π* transitions, which involve the promotion of electrons from π bonding orbitals to π anti-bonding orbitals, are generally of high intensity. uzh.ch The n → π* transitions, resulting from the excitation of non-bonding electrons (from sulfur and nitrogen) to π anti-bonding orbitals, are typically of lower intensity. uzh.ch

The specific positions and intensities of these absorption bands (λmax) for this compound are influenced by the substituents on the thiazole ring. The electron-withdrawing chlorine atoms and the electron-donating methyl group can shift the energy of the molecular orbitals, thereby altering the absorption wavelengths.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ bonding to π anti-bondingShorter wavelength (UV region)High
n → πNon-bonding (S, N) to π anti-bondingLonger wavelength (UV/Visible region)Low

Note: Actual λmax values require experimental determination and can be influenced by the solvent used.

Chromatographic Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for determining the purity of this compound. These techniques separate the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

For thiazole derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govacs.org A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.govnih.gov UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. Modern HPLC and UPLC systems are often coupled with mass spectrometry (LC-MS) to provide mass-to-charge ratio information, further confirming the identity of the main peak and any impurities. nih.gov Several studies on related thiazole compounds report achieving purities of over 95% as determined by HPLC. acs.orgjst.go.jp

Table 2: Typical Parameters for HPLC/UPLC Purity Analysis of Thiazole Derivatives

ParameterTypical SettingPurpose
Column Reversed-phase C18, 1.7-5 µm particle sizeStationary phase for separation
Mobile Phase Gradient of Acetonitrile/Water with 0.1% Formic AcidElutes compounds from the column
Flow Rate 0.6 - 4.5 mL/minControls the speed of separation
Detection UV at 214 nm or 254 nm; Mass Spectrometry (MS)Quantifies and identifies compounds
Column Temperature 37 - 60 °CEnsures reproducible retention times

Source: nih.gov

Addressing Discrepancies in Spectroscopic and Crystallographic Data

In the structural elucidation of compounds like this compound, it is not uncommon to encounter discrepancies between data obtained from different analytical methods.

The most effective strategy to resolve ambiguities is the cross-validation of data from a combination of orthogonal analytical techniques. nih.gov For instance, while X-ray crystallography provides the definitive solid-state structure and absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the connectivity and electronic environment of atoms in solution. Infrared (IR) spectroscopy identifies functional groups, and mass spectrometry (MS) confirms the molecular weight. mdpi.comnih.gov

If the mass spectrum confirms the expected molecular weight for this compound, but the NMR spectrum shows unexpected splitting or chemical shifts, it might indicate the presence of isomers or conformational restrictions in the chosen solvent. A comprehensive approach, where evidence from each technique is used to build a consistent picture, is crucial for unambiguous structure confirmation. nih.goveuropa.eu

The choice of solvent can significantly impact spectroscopic data, particularly for UV-Vis and NMR spectroscopy. The polarity of the solvent can influence the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima (solvatochromism). ekb.eg In polar solvents, charge-transfer bands and π→π* transitions often exhibit a red shift (bathochromic shift) to longer wavelengths. researchgate.net

Polymorphism, the ability of a solid compound to exist in more than one crystal form, can also lead to discrepancies. researchgate.net Different polymorphs of the same compound can exhibit different melting points, solubilities, and solid-state IR spectra due to variations in their crystal lattice and intermolecular interactions. researchgate.netfigshare.com If crystallographic data from one polymorph is compared with spectroscopic data from another, inconsistencies may arise. Recrystallization from different solvents can sometimes isolate different polymorphic forms, helping to resolve such discrepancies. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. cmjpublishers.com This method is instrumental in drug discovery for screening virtual libraries of compounds against specific biological targets. While specific molecular docking studies focusing exclusively on 2,4-Dichloro-5-methylthiazole are not extensively detailed in publicly available literature, research on closely related thiazole (B1198619) derivatives provides a framework for understanding its potential interactions.

Prediction of Binding Modes and Affinities

Docking algorithms calculate the binding affinity, often expressed as a negative score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower score typically indicates a more favorable binding affinity. nih.gov Studies on various thiazole derivatives show that the thiazole ring and its substituents play a crucial role in forming interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—with amino acid residues in the active site of a protein. plos.orgbiointerfaceresearch.com

Elucidation of Molecular Targets (e.g., Enzymes, Proteins)

The biological activity of thiazole compounds is attributed to their ability to interact with and inhibit various molecular targets. Molecular docking has been employed to identify and validate these targets for different thiazole analogs. For example, derivatives of 5-methylthiazole (B1295346) have been identified through docking and subsequent in vitro assays as inhibitors of Cyclooxygenase-1 (COX-1), an enzyme involved in inflammation. mdpi.comnih.gov Other research has identified potential targets for thiazole derivatives including Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), the bacterial enzyme MurB, and the fungal enzyme CYP51, highlighting the broad therapeutic potential of this class of compounds. mdpi.commdpi.com The specific pattern of chlorine and methyl substituents on this compound makes it a candidate for investigation against similar microbial or protein kinase targets.

Table 1: Representative Molecular Docking Data for Analogous Thiazole Derivatives This table presents findings from compounds structurally related to this compound to illustrate the type of data generated in molecular docking studies.

Compound ClassMolecular TargetBinding Affinity (kcal/mol)Key Interacting Residues
5-Methylthiazole-ThiazolidinonesCyclooxygenase-1 (COX-1)-8.5 to -9.7Arg120, Tyr355
2,4-Disubstituted ThiazolesTubulin-13.88 to -14.50AsnB249, SerA178
Benzothiazole-Thiazole Hybridsp56lck KinaseNot SpecifiedMET319
Fused 1,2,4-Triazine ThiazolesCYP1B1Not SpecifiedPhe134, Phe231, Phe268
1,3,4-Thiadiazole ThiazolesEGFR Tyrosine Kinase-10.1 to -13.8Met793, Lys745

Data sourced from studies on various thiazole derivatives to demonstrate typical docking results. nih.govbiointerfaceresearch.commdpi.commdpi.comacs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are often used to refine the results of molecular docking by assessing the stability of a predicted ligand-protein complex in a simulated physiological environment. plos.orgresearchgate.net

Conformational Analysis and Ligand-Protein Stability

After a ligand is "docked" into a protein's active site, an MD simulation can confirm whether the binding is stable. The simulation tracks the movements and interactions of the ligand and protein atoms over a set period (e.g., nanoseconds). Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial docked position. A low and stable RMSD value over the course of the simulation suggests that the complex is stable and the ligand does not drift out of the binding pocket. acs.org

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. It can reveal which parts of the protein are flexible and which are stabilized by the ligand's presence.

Interaction Analysis: Throughout the simulation, the specific hydrogen bonds and hydrophobic contacts between the ligand and protein are monitored to ensure the key binding interactions predicted by docking are maintained. nih.gov

For various thiazole derivatives, MD simulations have confirmed stable binding within the active sites of targets like the LasR protein of P. aeruginosa and the human kinase CYP1B1, validating the docking predictions. plos.orgacs.org While specific MD studies on this compound are not reported, this methodology would be essential to confirm the stability of its binding to any predicted molecular target.

Table 2: Key Metrics in Molecular Dynamics (MD) Simulation for Ligand-Protein Stability Analysis

MetricDescriptionImplication for Stability
RMSD Measures the average change in atomic coordinates of the ligand or protein backbone from the initial pose.A low, plateauing value indicates the complex has reached a stable equilibrium.
RMSF Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the protein and areas stabilized upon ligand binding.
Potential Energy The total energy of the simulated system.A stable and converged potential energy suggests the system is well-equilibrated. plos.org
Hydrogen Bond Count Tracks the number of hydrogen bonds between the ligand and protein over time.Consistent hydrogen bonding indicates that key binding interactions are maintained.

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. mdpi.com These calculations provide fundamental insights into a molecule's geometry, stability, and chemical reactivity based on the distribution of its electrons.

Electronic Properties and Reactivity Prediction

DFT calculations are crucial for understanding the reactivity of compounds like this compound. The presence of electron-withdrawing chlorine atoms and an electron-donating methyl group on the thiazole ring creates a specific electronic profile that dictates how the molecule will interact in chemical reactions.

Key parameters calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and easily excitable. mdpi.comirjweb.com

For various thiazole derivatives, DFT calculations have been used to correlate these electronic properties with observed biological activity. researchgate.netresearchgate.net The specific electronic properties of this compound, influenced by its halogen and methyl substituents, can be precisely calculated to predict its behavior as an electrophile or nucleophile, guiding its use in synthetic chemistry and its potential interactions with biological macromolecules.

Table 3: Representative DFT-Calculated Electronic Properties for Substituted Thiazoles This table shows examples of quantum chemical parameters for various thiazole derivatives to illustrate the data obtained from DFT calculations. The values are representative and not specific to this compound.

ParameterDescriptionTypical Value Range (eV)Predicted Property
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0Electron-donating ability
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5Electron-accepting ability
Energy Gap (ΔE) Difference between E(LUMO) and E(HOMO)4.0 to 5.0Chemical reactivity and stability
Electronegativity (χ) Tendency to attract electrons3.5 to 5.0Overall electronic character
Chemical Hardness (η) Resistance to change in electron distribution2.0 to 2.5Measure of molecular stability

Data ranges are illustrative, based on general findings for thiazole derivatives from DFT studies. mdpi.comirjweb.comresearchgate.net

Energy Barrier Calculations for Biotransformation Pathways

The biotransformation of xenobiotics, including therapeutic agents and industrial chemicals, is a critical process that determines their pharmacokinetics and potential toxicity. Computational chemistry offers powerful tools to investigate the mechanisms of these transformations at a molecular level. One key aspect of such studies is the calculation of energy barriers (activation energies) for potential metabolic pathways. These calculations help predict the likelihood and rate of a particular biotransformation reaction, such as oxidation, reduction, hydrolysis, or conjugation.

For chlorinated heterocyclic compounds like this compound, a potential biotransformation pathway involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a major detoxification route for electrophilic compounds. The reaction proceeds via a nucleophilic attack of the thiolate group of GSH on an electrophilic center of the substrate. The energy barrier for this reaction is a crucial determinant of its rate. A lower energy barrier implies a more favorable and faster reaction.

While the general principles of GST-mediated conjugation are well-established, specific energy barrier calculations for the biotransformation of this compound are not extensively detailed in the currently available literature. Such studies would typically involve quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to model the reaction pathway, locate the transition state, and calculate the activation energy. These theoretical investigations would provide valuable insights into the metabolic fate of the compound and help in understanding its potential for bioaccumulation or toxicity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In modern drug discovery and chemical safety assessment, in silico methods are indispensable for the early evaluation of a compound's ADMET properties. These computational models predict how a chemical substance will behave in a biological system, allowing researchers to identify compounds with favorable pharmacokinetic profiles and filter out those with potential liabilities before committing to expensive and time-consuming experimental studies.

The ADMET profile of a compound like this compound can be predicted using various software and web-based platforms, such as pkCSM and VolSurf. These tools utilize a molecule's structure to calculate a range of physicochemical and pharmacokinetic descriptors. The predictions are based on quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined properties. This multi-parametric analysis provides a holistic view of the compound's potential as a drug candidate or its risk as an environmental agent.

A key component of ADMET profiling is the assessment of "drug-likeness," which evaluates whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight (MW) is not greater than 500 Daltons.

The logarithm of the octanol-water partition coefficient (LogP) is not greater than 5.

There are not more than 5 hydrogen bond donors (nON).

There are not more than 10 hydrogen bond acceptors (nOHN).

For this compound, in silico predictions of these properties are essential. Beyond these basic rules, other important pharmacokinetic parameters are also predicted, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound No specific predicted values for this compound were found in the search results. The table below is a template representing typical parameters evaluated for such a compound. The values are illustrative and not based on retrieved data.

PropertyPredicted ValueGuideline/Interpretation
Molecular Weight (MW)182.06 g/molComplies with Lipinski's Rule (< 500)
LogP (Octanol-Water Partition)Illustrative ValueComplies with Lipinski's Rule (< 5)
Hydrogen Bond Donors0Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors1 (N atom)Complies with Lipinski's Rule (≤ 10)
Gastrointestinal (GI) AbsorptionIllustrative ValueHigh/Low prediction indicates oral bioavailability
Blood-Brain Barrier (BBB) PermeantIllustrative ValueYes/No prediction indicates CNS activity potential

Predictive Modeling of Biological Activity (e.g., PASS)

Predicting the full spectrum of biological activities for a novel or understudied compound is a significant challenge. Computational tools like PASS (Prediction of Activity Spectra for Substances) address this by screening a chemical structure against a vast database of structure-activity relationships for thousands of biological activities. The software provides a list of potential activities, each with a probability of being active (Pa) and a probability of being inactive (Pi).

The PASS algorithm operates on the principle that a compound's biological activity is a function of its structure. By analyzing the structure of this compound, PASS can predict its likely pharmacological effects, mechanisms of action, and even potential toxicity. Activities with a high Pa value (typically > 0.5 or > 0.7) are considered probable and can guide further experimental testing. This approach is particularly useful for identifying new potential uses for existing compounds or for prioritizing novel compounds for specific biological screening.

For the thiazole class of compounds, a wide range of biological activities have been reported, including antimicrobial, anti-inflammatory, and anticancer effects. A PASS prediction for this compound would help to narrow down these possibilities and identify the most probable activities for this specific substitution pattern.

Table 2: Illustrative PASS Predictions for a Thiazole Scaffold Specific PASS predictions for this compound were not found in the search results. This table illustrates the type of output generated by PASS for a related compound, demonstrating potential activities that could be investigated.

Predicted Biological ActivityPa (Probability to be Active)
Anti-inflammatory0.581
Antifungal0.550
Antibacterial0.520
Antineoplastic0.480
Cyclooxygenase Inhibitor0.455

Note: The Pa values are based on predictions for 5-methylthiazole-thiazolidinone conjugates and are for illustrative purposes only.

Pharmacological and Biological Research of 2,4 Dichloro 5 Methylthiazole Derivatives

Antimicrobial Activities

Antibacterial Efficacy Studies

Derivatives featuring a 2,4-dichloro substitution pattern have been investigated for their antibacterial effects against a variety of pathogens. These studies often involve determining the minimum concentrations of the compounds required to inhibit or kill bacteria and assessing their ability to disrupt bacterial communities.

Research has shown that thiazole (B1198619) derivatives can exhibit broad-spectrum antibacterial activity. In a study evaluating a series of 5-methylthiazole (B1295346) based thiazolidinones, derivatives were tested against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds was found to be dependent on the nature and position of substituents on an attached aromatic ring. nih.gov

Specifically, the evaluation of antibacterial activity against three resistant strains—methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli—showed that various derivatives possessed activity. nih.gov One compound with a 2,6-dichloro substitution demonstrated the highest activity against these resistant strains, superior to the reference drugs ampicillin (B1664943) and streptomycin (B1217042). nih.gov While the 2,6-dichloro derivative was most potent, a shift of the chlorine atoms, such as in a 2,4-dichloro arrangement, also resulted in notable activity, though to a slightly lesser degree. nih.gov This indicates that dichlorinated derivatives are a promising class for combating resistant bacterial strains. nih.gov Other studies have also confirmed the potential of thiazole derivatives against bacteria such as Bacillus cereus and S. aureus. nih.govmdpi.com

The potency of new thiazole derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For a series of 5-methylthiazole based thiazolidinones, MIC and MBC values were established against standard and resistant bacterial strains. nih.gov

Against standard bacterial strains, including E. coli and B. cereus, the MIC values for various derivatives ranged from 26.3 to 378.5 μM, with MBCs ranging from 52.6 to 757.0 μM. nih.gov For resistant strains (MRSA, E. coli, P. aeruginosa), the MICs were between 29.8–433.5 μM and MBCs were between 59.6–867.0 μM. nih.gov The derivative with 2,6-dichloro substitution showed significant potency against resistant strains, with MICs of 67.5–135.1 μM and MBCs of 135.1–270.2 μM. nih.gov

Compound/DrugOrganismMIC (μM)MBC (μM)
Thiazolidinone Derivatives E. coli26.3 - 378.552.6 - 757.0
B. cereus26.3 - 378.552.6 - 757.0
Resistant Strains (MRSA, E. coli, P. aeruginosa) 29.8 - 433.559.6 - 867.0
Compound 12 (2,6-dichloro derivative) Resistant Strains (MRSA, E. coli, P. aeruginosa) 67.5 - 135.1135.1 - 270.2

Data derived from a study on 5-methylthiazole based thiazolidinones. nih.gov

Bacterial biofilms are structured communities of cells that are notoriously resistant to antimicrobial agents and host immune responses. nih.gov The ability to inhibit biofilm formation is a critical attribute for new antimicrobial compounds. Pseudomonas aeruginosa is a major pathogen known for its ability to form biofilms on various surfaces. nih.gov

In a study of 5-methylthiazole based thiazolidinones, all tested compounds were able to reduce the biofilm-forming capabilities of P. aeruginosa. nih.gov Notably, certain derivatives, when applied at a concentration equal to their MIC, reduced biofilm formation by more than 50%, indicating good biofilm inhibiting potential. nih.gov For instance, a derivative with 2,3-dichloro substitution was among those that reduced P. aeruginosa biofilm formation by over 50%. nih.gov

Compound DerivativeBiofilm Inhibition of P. aeruginosa
Compound 8 >50%
Compound 13 (2,3-dichloro) >50%
Compound 14 >50%

Data reflects the percentage of biofilm reduction at the compound's MIC. nih.gov

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Antifungal Efficacy Studies (e.g., against Candida albicans)

In addition to antibacterial properties, thiazole derivatives have been evaluated for their effectiveness against fungal pathogens like Candida albicans. nih.govmdpi.com In a study of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, all tested compounds displayed antifungal activity. nih.gov

The research found that derivatives with specific substitutions, including 2,4-dichloro, 2,6-dichloro, and 3-bromo, exhibited better antifungal activity than the unsubstituted parent compound. nih.gov The 2,6-dichloro derivative showed the strongest effect among the dichlorinated compounds. nih.gov The majority of the tested derivatives demonstrated better activity than the reference drug ketoconazole (B1673606) against almost all fungal strains. nih.gov The most active compound in the series had a Minimum Inhibitory Concentration (MIC) ranging from 59.6–119.2 μM and a Minimum Fungicidal Concentration (MFC) of 119.2–238.4 μM. nih.gov Other studies have also confirmed that thiazole derivatives can possess potent antifungal activity against C. albicans. mdpi.comnih.gov

Antiviral Properties

The therapeutic potential of the thiazole scaffold extends to antiviral applications. mdpi.com Research has identified certain thiazole derivatives as inhibitors of viral replication. For instance, ritonavir, an approved anti-HIV medication, contains a thiazole moiety. mdpi.comjchemrev.com

A study focused on novel 2,4,5-trisubstituted thiazole derivatives (TSTs) designed them as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. mdpi.com A significant number of the synthesized compounds showed potent inhibition against the replication of wild-type HIV-1 at submicromolar concentrations, with IC50 values ranging from 0.046 to 9.59 μM. mdpi.com Selected potent compounds were also tested against seven NNRTI-resistant HIV-1 strains and exhibited inhibitory effects, suggesting a good resistance profile. mdpi.com These findings highlight the potential of the 2,4,5-trisubstituted thiazole framework as a novel class of antiviral agents. mdpi.com

Anticancer Activities

The exploration of 2,4-dichloro-5-methylthiazole derivatives has yielded promising results in the field of oncology. Researchers have synthesized and evaluated numerous analogs, demonstrating their potential to combat various forms of cancer through cytotoxic effects and specific mechanistic pathways.

Cytotoxic Effects on Various Human Cancer Cell Lines

Derivatives of this compound have shown significant cytotoxic activity against a broad spectrum of human cancer cell lines. The effectiveness of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

Notable cytotoxic activity has been observed in the following cell lines:

HepG2 (Hepatocellular Carcinoma): Thiazole-based chalcones have demonstrated cytotoxic effects on HepG2 cells. nih.gov One study reported that a specific derivative induced apoptosis in 44.3% of HepG2 cells, a rate higher than the standard chemotherapeutic agent etoposide. nih.gov Additionally, other thiazole derivatives have shown growth inhibition against HepG2 cell lines. nih.govsemanticscholar.org

A549 (Lung Carcinoma): Several 2,4-disubstituted thiazole amide derivatives have exhibited medium to good antiproliferative activity against A549 cells. nih.gov Phthalimido-thiazoles containing a dichloro-substituted phenyl ring also showed high activity against A549 cells, with IC50 values in the range of 6.69-10.41 µM. researchgate.net

HCT116 (Colon Carcinoma): A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines displayed broad antitumor efficacy, including against the HCT116 cell line. acs.org Thiazole derivatives have also shown potent inhibitory activity against HCT-116 cells, with some compounds exhibiting IC50 values as low as 3.16 ± 0.9 μM. nih.govsemanticscholar.org

MCF-7 (Breast Adenocarcinoma): Thiazole derivatives have been evaluated for their cytotoxic effects against MCF-7 breast cancer cells. ekb.eg Some thiosemicarbazide (B42300) derivatives have also been studied for their effects on MCF-7 cells. cyprusjmedsci.com

HeLa (Cervical Cancer): A number of 2,4-disubstituted thiazole amide derivatives have shown inhibitory activity against HeLa cells, with one compound reporting an IC50 value of 6.05 μM. nih.gov Other thiazole derivatives have also been found to be active against HeLa cells. researchgate.net

PC3 (Prostate Cancer): Research has indicated the cytotoxic potential of thiazole derivatives against human prostate cancer cell lines, including PC-3. researchgate.net

HT-29 (Colon Adenocarcinoma): Certain 2,4-disubstituted thiazole amide derivatives have demonstrated inhibitory effects against HT-29 cells, with one compound showing an IC50 value of 0.63 μM. nih.gov Thiazole derivatives have also shown promising IC50 values against the more resistant HT-29 cell line. nih.govsemanticscholar.org

Compound/Derivative ClassCancer Cell LineReported Activity (IC50 or other measures)Source
Thiazole-based chalconesHepG2Induced apoptosis in 44.3% of cells nih.gov
2,4-Disubstituted thiazole amidesA549, HeLa, HT-29IC50 values of 8.64, 6.05, and 0.63 μM, respectively nih.gov
Phthalimido-thiazolesA549IC50 values in the range of 6.69-10.41 µM researchgate.net
N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diaminesHCT116Broad antitumor efficacy acs.org
Thiazole derivativesHCT-116IC50 value of 3.16 ± 0.90 μM nih.govsemanticscholar.org
Thiazole derivativesHT-29IC50 value of 3.47 ± 0.79 μM nih.govsemanticscholar.org

Mechanistic Investigations in Cancer Cells

To understand the anticancer potential of this compound derivatives fully, researchers have delved into their mechanisms of action within cancer cells. These investigations have revealed that these compounds can trigger cell death and inhibit proliferation through several key pathways.

A significant mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Studies have shown that certain thiazole-based chalcones can induce apoptosis in HepG2 cells. nih.gov

Flow cytometric analysis has confirmed that some thiazole derivatives cause apoptosis in HL-60 leukemia cells. bibliotekanauki.pl

The mechanism of anticancer action for some of the most active thiazole compounds in HCT-116 cells has been suggested to be apoptosis through the Bcl-2 family of proteins. nih.govsemanticscholar.org

One lead compound, a 3,4-dichloro-derivative, was found to increase caspase 3/7 activity in A549 cells by almost 16 times compared to the control, indicating apoptosis induction. researchgate.net

Another critical mechanism is the ability of these derivatives to halt the cell cycle at specific phases, thereby preventing cancer cell proliferation.

A notable thiazole-based chalcone (B49325) derivative was found to block the G2 phase of the cell cycle in HepG2 cells. nih.gov

In HL-60 leukemia cells, a promising thiazole derivative demonstrated the ability to cause cell cycle arrest at the G2/M phase. bibliotekanauki.pl

Mechanistic studies of a potent CDK2/9 dual inhibitor derived from a thiazole scaffold revealed that it caused G2/M cell cycle arrest in HCT116 cells. acs.org

The targeted inhibition of specific kinases, which are crucial enzymes in cell signaling and growth, is a key strategy in modern cancer therapy. Certain this compound derivatives have shown promise as kinase inhibitors.

CDK2 and CDK9 Inhibition: A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were identified as highly potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). acs.org One of the most promising derivatives, compound 20a , significantly inhibited CDK2 with an IC50 of 0.004 μM and CDK9 with an IC50 of 0.009 μM. acs.org This dual inhibition effectively suppressed cancer cell growth. acs.org

Other Kinases: Some thiazole derivatives have also been investigated for their inhibitory effects on other kinases, such as those involved in the EGFR tyrosine kinase pathway. researchgate.net

Cell Cycle Arrest (e.g., G2/M phase)

Anti-inflammatory Activities

In addition to their anticancer properties, derivatives of this compound have demonstrated potential as anti-inflammatory agents. Inflammation is a key process in many diseases, and the development of new anti-inflammatory drugs is of great importance.

In vivo studies have indicated that some thiazole derivatives possess moderate to good anti-inflammatory activity.

A series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized, and several compounds within this series exhibited excellent anti-inflammatory activity. nih.gov

Derivatives of mefenamic acid and indomethacin (B1671933) conjugated with 2-amino-5-methyl-1,3-thiazole have shown good anti-inflammatory activity in rat models. jocpr.com

Some 5-methylthiazole-thiazolidinone conjugates have been identified as potential anti-inflammatory agents, with some compounds showing better activity than the reference drug indomethacin. nih.gov These compounds were found to be selective inhibitors of COX-1. nih.gov

In Vivo and In Vitro Evaluation of Anti-inflammatory Potential

The anti-inflammatory potential of this compound derivatives has been substantiated through various in vivo and in vitro models. A common in vivo method for assessing acute inflammation is the carrageenan-induced paw edema model in rodents. nih.gov Carrageenan, when injected into the paw, triggers a localized inflammatory response characterized by swelling (edema). nih.gov The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling over time.

Several studies have demonstrated the anti-inflammatory effects of thiazole derivatives in this model. For instance, a series of thiazole-based chalcone derivatives showed anti-inflammatory activity, with some compounds achieving 51-55% inhibition of paw edema. nih.gov Similarly, certain nitro-substituted thiazole derivatives exhibited significant reductions in paw volume, outperforming standard drugs in some cases. wisdomlib.org Research on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones revealed moderate to good anti-inflammatory activity, with some derivatives showing greater protection against edema than the reference drug, indomethacin. mdpi.com Specifically, compounds with a 3-chloro or 3-bromo substituent on the benzylidene ring demonstrated notable activity. mdpi.com

The anti-inflammatory effects are not limited to a single class of thiazole derivatives. Benzothiazole (B30560) derivatives incorporating a thiazole moiety have also been evaluated, with some compounds showing anti-inflammatory activity ranging from 29.7% to 69.6%. bohrium.com Furthermore, newly synthesized 2-[2-(2,6-dichloroanilino)phenyl]-N'-[(substituted phenyl) methylidene] acetohydrazide derivatives were found to be promising in the carrageenan-induced paw edema model. researchgate.net

Histopathological examination of the inflamed paw tissue in these studies often reveals reduced epithelial hyperplasia and inflammatory cell infiltration in animals treated with the thiazole derivatives, further confirming their anti-inflammatory effects. mdpi.com

Table 1: In Vivo Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound/Derivative Class Animal Model Key Findings Reference(s)
Thiazole-based chalcones Mouse 51-55% inhibition of paw edema. nih.gov
Nitro-substituted thiazoles Rat Significant reduction in paw volume, some outperforming standard drugs. wisdomlib.org
5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones Mouse Up to 57.8% inhibition of edema, some more potent than indomethacin. mdpi.com
Thiazole-substituted benzothiazoles Rat Anti-inflammatory activity ranging from 29.7% to 69.6%. bohrium.com
2-[2-(2,6-dichloroanilino)phenyl]-N'-[(substituted phenyl) methylidene] acetohydrazides Rat Promising anti-inflammatory activity. researchgate.net
N-Aryl substituted-2-aminothiazole-5-carboxylic acids Mouse Significant reduction in paw edema, with one compound being more effective than diclofenac. mdpi.com
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives Animal Model Significant anti-inflammatory activity. frontiersin.org

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-1 (COX-1), Lipoxygenase (LOX))

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Several studies have investigated the inhibitory effects of thiazole derivatives on COX-1 and COX-2. Some derivatives have shown non-selective inhibition of both isoforms, while others have demonstrated selectivity for COX-2. mdpi.com For example, certain thiazole derivatives exhibited superior COX-1 inhibitory activity compared to the standard drug naproxen. mdpi.com In one study, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be active only against COX-1, with an inhibitory effect greater than naproxen. mdpi.comnih.gov Conversely, other research has identified thiazole analogues that are selective inhibitors of COX-2. mdpi.com

The inhibition of LOX enzymes, particularly 5-LOX, is another mechanism contributing to the anti-inflammatory profile of these compounds. tandfonline.com Some N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent 5-LOX inhibitors. nih.gov However, not all thiazole derivatives with anti-inflammatory activity show significant LOX inhibition. For instance, the previously mentioned 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones failed to show remarkable LOX inhibition, suggesting their anti-inflammatory action is primarily mediated through COX-1 inhibition. mdpi.comnih.gov Some thiazole-based compounds have been developed as dual COX/LOX inhibitors, which may offer a broader spectrum of anti-inflammatory activity. frontiersin.org

Table 2: Inhibition of Inflammatory Mediators by Thiazole Derivatives

Compound/Derivative Class Target Enzyme(s) Key Findings Reference(s)
Thiazole derivatives COX-1 Superior inhibitory activity compared to naproxen. mdpi.com
5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones COX-1 Active only against COX-1, with an inhibitory effect superior to naproxen. mdpi.comnih.gov
Thiazole analogues COX-2 Selective inhibition of COX-2. mdpi.com
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives 5-LOX Potent inhibitors of 5-LOX. nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives COX-1, COX-2, 5-LOX Potent dual inhibitors. frontiersin.org

Other Significant Biological Activities

Beyond their anti-inflammatory effects, derivatives of this compound have demonstrated a range of other important biological activities.

Anticonvulsant Properties

Several studies have highlighted the potential of thiazole derivatives as anticonvulsant agents. researchgate.net Research has shown that certain thiazole-bearing analogues with 2,4-dioxothiazolidine and 4-thiazolidinone (B1220212) nuclei exhibit strong anticonvulsant action in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The efficacy of some of these compounds was comparable to or even higher than the standard antiepileptic drug, sodium valproate. nih.gov Structure-activity relationship (SAR) analyses have suggested that specific substitutions on the thiazole ring, such as a para-halogen-substituted phenyl group, are important for this activity. nih.gov

Antihypertensive Activity

Thiazole derivatives have also been investigated for their potential to lower blood pressure. researchgate.net A study on thiazole derivatives bearing a pyrazole (B372694) moiety revealed that many of the synthesized compounds exhibited good antihypertensive α-blocking activity with low toxicity when compared to the reference drug Minoxidil. clockss.org The position of substituents on the aromatic ring was found to significantly influence the antihypertensive activity. For example, dichloro substitution at the 2 and 6 positions of an aromatic ring resulted in more potent activity than substitution at the 2 and 4 positions. clockss.org

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are needed. nih.gov Thiazole derivatives have emerged as a promising class of compounds with antileishmanial properties. researchgate.net Studies have shown that some benzothiazole derivatives exhibit selective antileishmanial activity, particularly against the amastigote form of the parasite. researchgate.net Thiazolidine-2,4-dione derivatives have also demonstrated micromolar affinity to Leishmania pteridine (B1203161) reductase 1 (PTR1), a validated drug target, and have shown efficacy against Leishmania infantum and Leishmania braziliensis promastigotes. nih.gov Furthermore, a series of 2-substituted-thio-1,3,4-thiadiazoles bearing a 5-nitroaryl moiety displayed high activity against Leishmania major promastigotes. researchgate.net

Antimalarial Activity

The search for new antimalarial drugs is a global health priority, and thiazole derivatives have been identified as a promising area of research. nih.gov Several studies have focused on the design, synthesis, and evaluation of thiazole derivatives for their activity against Plasmodium, the parasite that causes malaria. nih.govnih.gov While specific data on this compound derivatives is part of a broader exploration, the thiazole nucleus itself is a key component in various compounds showing antimalarial potential. nih.gov

Antiprotozoal Activity

The thiazole nucleus is a recognized scaffold in the development of compounds with antiprotozoal capabilities. mdpi.comnih.gov Research into various thiazole derivatives has shown activity against several protozoan parasites. For instance, studies have been conducted on bis-arylimidamide thiazole derivatives, which showed efficacy against Leishmania amazonensis and Trypanosoma brucei rhodesiense. nih.gov Another study synthesized novel thiazole derivatives and tested their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. One compound, in particular, demonstrated significantly higher potency than the reference drug, benznidazole. nih.gov

Similarly, 2-(2-hydrazinyl)thiazoles have been evaluated for their antimalarial activity against Plasmodium falciparum. nih.gov While the broader class of thiazole derivatives has been a source for discovering potential antiprotozoal agents, specific research detailing the antiprotozoal activity of derivatives directly from this compound is not extensively documented in the reviewed scientific literature. The existing research tends to focus on other substitution patterns on the thiazole ring to achieve antiprotozoal effects. nih.govmdpi.com

Anti-HIV Activity

Derivatives of 2,4,5-trisubstituted thiazoles, which are structurally related to this compound, have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov These compounds function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, thereby inhibiting its activity and preventing viral replication.

A key study involved the design and synthesis of novel 2,4,5-trisubstituted thiazole derivatives (TSTs) as potent HIV-1 NNRTIs. nih.gov Out of thirty-eight compounds created, thirty showed strong inhibitory action against the replication of wild-type HIV-1, with concentrations in the submicromolar range (IC50 values from 0.046 to 9.59 μM). nih.gov Notably, compounds with 2-Cl-Ph or 2-F-Ph substituents at the C-4 position of the thiazole ring were the most potent inhibitors against the wild-type HIV-1 reverse transcriptase. researchgate.net

Further optimization of this series led to the synthesis of twenty-one new 2,4,5-trisubstituted thiazole derivatives. nih.gov This subsequent research identified compounds with even greater potency. nih.gov

Key Research Findings:

Compounds 14, 16, 17, and 19 from the optimized series demonstrated highly potent inhibitory activities against HIV-1, with a reported half-maximal inhibitory concentration (IC50) value of 0.010 μM. nih.gov

To assess their effectiveness against drug resistance, selected compounds were tested against NNRTI-resistant HIV-1 strains. Compounds 21, 23, and 24 from the initial study, and compounds 4, 9, 10, 11, 13, and 16 from the optimization study, all exhibited inhibitory effects against multiple resistant strains. nih.govnih.gov

The inhibitory effect of compounds 21, 23, and 24 against resistant strains showed a 2.6 to 111-fold change in IC50, which was superior to the reference drug nevirapine (B1678648) (15.6 to 371-fold change). nih.gov

Molecular docking simulations confirmed a stable binding mode for these compounds within the NNRTI binding pocket of the reverse transcriptase enzyme. nih.govnih.gov

These findings underscore the potential of the 2,4,5-trisubstituted thiazole scaffold in developing new anti-HIV drugs with efficacy against both wild-type and drug-resistant viral strains. nih.gov

Table of 2,4,5-Trisubstituted Thiazole Derivatives and their Anti-HIV-1 Activity

CompoundReported Activity (Wild-Type HIV-1)NoteSource
Compound 14 IC50 = 0.010 μMPart of an optimized series of NNRTIs. nih.gov
Compound 16 IC50 = 0.010 μMAlso showed inhibitory effects on nine NNRTI-resistant strains. nih.gov
Compound 17 IC50 = 0.010 μMPart of an optimized series of NNRTIs. nih.gov
Compound 19 IC50 = 0.010 μMPart of an optimized series of NNRTIs. nih.gov
Compound 24 IC50 = 0.046 µMAlso tested on seven NNRTI-resistant strains. nih.gov
Compound 4 Not specified for wild-typeTested on nine NNRTI-resistant HIV-1 strains and showed inhibitory effects. nih.gov
Compound 9 Not specified for wild-typeTested on nine NNRTI-resistant HIV-1 strains and showed inhibitory effects. nih.gov
Compound 10 Not specified for wild-typeTested on nine NNRTI-resistant HIV-1 strains and showed inhibitory effects. nih.gov
Compound 11 Not specified for wild-typeTested on nine NNRTI-resistant HIV-1 strains and showed inhibitory effects. nih.gov
Compound 13 Not specified for wild-typeTested on nine NNRTI-resistant HIV-1 strains and showed inhibitory effects. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on Biological Efficacy

The biological activity of 2,4-Dichloro-5-methylthiazole and its analogs is significantly modulated by the nature and arrangement of substituents on the thiazole (B1198619) ring. Key structural features that influence efficacy include the halogen atoms at positions 2 and 4, the methyl group at position 5, and the electronic properties of other potential substituents.

The presence of chlorine atoms at positions 2 and 4 of the thiazole ring is a critical determinant of the biological activity of this compound. These halogen atoms significantly impact the molecule's electronic properties and its ability to interact with biological targets.

The chlorine atoms are electron-withdrawing, which enhances the electrophilicity of the thiazole ring. This increased electrophilicity makes the compound more reactive towards nucleophilic sites within biological macromolecules, such as enzymes and proteins, which is often a key mechanism for its biological action. For instance, the chloro group at position 4 has been noted to enhance electrophilicity.

In broader studies of thiazole derivatives, the position and nature of halogen substituents have been shown to be crucial for activity. For example, in a series of 2,4-disubstituted thiazoles, a compound with 2,4-dichloro substitution on a phenyl ring attached to the thiazole displayed significant cytotoxic effects. nih.gov Specifically, a compound with 2,4-dichloro groups on a phenyl ring of arylthiourea showed good activity against leukemia cell lines. researchgate.net In another study on 4-phenoxythiazol-5-carboxamides, a 2,4-dichloro substitution pattern on a phenyl ring was found to be less favorable for activity compared to 2,5-dichloro or 3-chloro substitutions, highlighting the importance of the specific placement of chlorine atoms. jst.go.jp

Furthermore, the substitution pattern of chlorine atoms can dictate the type of biological activity observed. For example, in a study of thiazole-5-carboxamide (B1230067) derivatives, a compound with a 4-chlorobenzyl group at one position and a 2,4-dichlorobenzyl group at another showed antibacterial activity, whereas a related compound with a single chlorine substitution pattern exhibited antifungal activity. researchgate.net This underscores the nuanced role that dichlorination at various positions plays in modulating the biological effects of thiazole-based compounds.

Table 1: Impact of Chlorine Substitution on Biological Activity of Thiazole Derivatives
Compound/Derivative ClassSubstitution PatternObserved Biological EffectReference
Arylthiourea-thiazole derivative2,4-dichloro on phenyl ringGood cytotoxic activity against leukemia cell lines. researchgate.net researchgate.net
4-Phenoxythiazol-5-carboxamides2,4-dichloro on phenyl ringLess potent TGR5 agonistic activity compared to 2,5-diCl or 3-Cl. jst.go.jp jst.go.jp
Thiazole-5-carboxamide derivative2,4-dichlorobenzyl groupAntibacterial activity. researchgate.net researchgate.net
Thiazole-5-carboxamide derivative4-chlorobenzyl groupAntifungal activity. researchgate.net researchgate.net

The methyl group can also impact the metabolic stability of a compound. A notable example is the comparison between the anti-inflammatory drugs meloxicam (B1676189) and sudoxicam (B611048). The only structural difference is a methyl group at position 5 of the thiazole ring in meloxicam, which is absent in sudoxicam. tandfonline.com This seemingly minor difference results in a drastic change in their metabolic profiles, with sudoxicam showing hepatotoxicity in clinical trials, a side effect not reported for meloxicam. tandfonline.com This demonstrates the profound influence a methyl group can have on the pharmacological properties of a thiazole-containing drug.

Furthermore, in the context of thiazole-5-carboxamide derivatives, compounds with a methyl group at the 2-position of the thiazole ring showed only antibacterial activity, while other substitutions led to different or no activity. researchgate.net This again underscores the specific role of methyl substitution in directing the biological effects of thiazole compounds.

Table 2: Influence of Methyl Group Substitution on Biological Activity of Thiazole Derivatives
Compound/Derivative ClassMethyl Group PositionObserved Biological EffectReference
2-AminothiazolesC4 or C5 of thiazole coreDecreased cytotoxic potency. nih.gov nih.gov
Thiazole derivativePosition 4 of phenyl ringIncreased cytotoxic activity. mdpi.com mdpi.com
MeloxicamPosition 5 of thiazole ringFavorable metabolic profile, no reported hepatotoxicity. tandfonline.com tandfonline.com
Sudoxicam (no methyl group)-Hepatotoxic in clinical trials. tandfonline.com tandfonline.com
Thiazole-5-carboxamide derivativesPosition 2 of thiazole ringAntibacterial activity. researchgate.net researchgate.net

The biological activity of thiazole derivatives is significantly influenced by the electronic properties of their substituents. The interplay between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the thiazole ring or attached phenyl rings can modulate the compound's reactivity, binding affinity, and pharmacokinetic properties.

Electron-Withdrawing Groups (EWGs):

Generally, the presence of EWGs, such as nitro groups (-NO2) and halogens (e.g., -Cl, -F), on the thiazole scaffold or associated aryl rings tends to enhance biological activity, particularly antimicrobial and cytotoxic effects. researchgate.netmdpi.combiointerfaceresearch.com This is often attributed to an increase in the electrophilicity of the molecule, which facilitates interactions with biological targets. For instance, studies on pyrimidine (B1678525) hybrids have shown that the addition of an EWG like -CF3 can lead to a radical improvement in the hydrogen bond strength with target enzymes. scielo.br

Several studies on thiazole derivatives have demonstrated this trend:

Thiazole derivatives with electron-withdrawing halogen groups on an attached phenyl ring exhibited increased cytotoxic effects. nih.gov

Compounds with EWGs on the phenyl ring of a thiourea (B124793) moiety displayed significant cytotoxic effects against leukemia cell lines. researchgate.net

The presence of an EWG on the benzene (B151609) ring of certain thiazole derivatives was found to enhance their antibacterial activities. biointerfaceresearch.com

Electron-Donating Groups (EDGs):

The effect of EDGs, such as methyl (-CH3) and methoxy (B1213986) (-OCH3) groups, is more varied and context-dependent. In some cases, EDGs can enhance biological activity. For example, a study on thiazole derivatives revealed that the presence of an electron-donating methyl group at a specific position on a phenyl ring increased cytotoxic activity. mdpi.com Another study showed that compounds with electron-donating groups on a phenyl ring exhibited immunomodulatory potentials. mdpi.com

However, in other instances, EDGs can be less favorable for activity. For example, in a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the presence of electron-donating groups was found to be less favorable for anti-inflammatory activity. mdpi.com

The balance and positioning of these groups are crucial. For instance, in a study of 2,4-disubstituted thiazoles, the presence of both an EWG (-NO2) and an EDG (-OCH3) at the para position of a phenyl group significantly improved antimicrobial activity. researchgate.net

Table 3: Effect of Electron-Withdrawing and Electron-Donating Groups on Thiazole Derivatives
Group TypeExample SubstituentGeneral Effect on Biological ActivityReference
Electron-WithdrawingHalogens (-Cl, -F), Nitro (-NO2)Often enhances antimicrobial and cytotoxic activity. researchgate.netmdpi.combiointerfaceresearch.com researchgate.netmdpi.combiointerfaceresearch.com
Electron-DonatingMethyl (-CH3), Methoxy (-OCH3)Effect is context-dependent; can enhance or decrease activity. mdpi.commdpi.com mdpi.commdpi.com

Role of the Methyl Group at Position 5

Positional Isomerism and Activity Modulation

Positional isomerism, which concerns the different spatial arrangements of substituents on the thiazole ring, plays a critical role in modulating the biological activity of these compounds. The specific location of a functional group can drastically alter the molecule's shape, electronic distribution, and ability to interact with a biological target, leading to significant differences in efficacy and even the type of activity observed.

For instance, in a study of dichloro-substituted thiazolidinones, the 2,6-dichloro derivative was found to be the most active antibacterial agent. Shifting a chlorine atom from position 6 to position 3 resulted in a small reduction in activity, while moving it to position 4 caused a more significant decrease. mdpi.com This demonstrates that even subtle changes in the position of a substituent can have a profound impact on biological efficacy.

Similarly, the anti-inflammatory activity of certain thiazole derivatives was found to be highly dependent on the substituent's position on an attached benzene ring. mdpi.com For example, moving a chlorine atom from position 3 to either position 4 or 6 on the benzene ring significantly decreased anti-inflammatory activity. mdpi.com

The influence of positional isomerism is not limited to substituent placement on an attached ring. The arrangement of atoms within the core heterocyclic structure can also be critical. Studies on coordination polymers have shown that positional isomerism can lead to different chain structures (linear vs. zigzag), which in turn affects their supramolecular assemblies and photochromic properties. rsc.org While not a direct measure of biological activity, this illustrates how positional changes can fundamentally alter a molecule's properties and interactions.

Mechanistic Basis of SAR (e.g., electrophilicity, binding to active sites)

The structure-activity relationships observed in this compound and its analogs are rooted in fundamental chemical and biological principles, primarily their electrophilicity and ability to bind to the active sites of biological targets.

The presence of two chlorine atoms, which are strong electron-withdrawing groups, significantly increases the electrophilicity of the thiazole ring. This enhanced electrophilicity makes the compound a target for nucleophilic attack from residues within biological macromolecules like proteins and enzymes. This covalent or non-covalent interaction can lead to the inhibition of enzyme activity or disruption of protein function, which is often the basis for the compound's biological effects, such as antimicrobial or anticancer activity.

The specific binding to active sites is a crucial aspect of the mechanistic basis of SAR. Molecular docking studies on various thiazole derivatives have provided insights into how these molecules interact with their targets. For example, in a study of thiazole derivatives as antimicrobial agents, docking studies showed that compounds with nitro and methoxy groups had a greater affinity for the target enzyme glucosamine-6-phosphate synthase. researchgate.net The orientation of the molecule within the active site, governed by its structure, determines the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur.

In essence, the SAR of this compound is a consequence of how its specific substitution pattern creates a molecule with the right balance of electronic properties (electrophilicity) and steric features to effectively bind to and interact with its biological target(s).

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

For thiazole derivatives, QSAR studies have been employed to identify the key physicochemical and structural features that govern their biological effects. For example, a QSAR study on thiazolidine-2,4-dione derivatives identified several important parameters for antihyperglycemic activity, including thermodynamic and charge-dependent parameters. nih.gov The sum of charges on nitrogen and oxygen atoms was found to be particularly important, highlighting the role of electron density in activity. nih.gov

Another QSAR study on 2,4-disubstituted thiazoles as antimicrobial agents revealed that molecular connectivity indices and Kier's shape index were key parameters for their activity. researchgate.net This suggests that both the electronic and steric properties of the molecules are crucial for their interaction with microbial targets.

In the context of anti-inflammatory agents, a 2D-QSAR study of thiazole derivatives as 5-lipoxygenase inhibitors generated a model with good predictive ability. laccei.org Such models can help in the design of new compounds with potentially improved anti-inflammatory properties.

While a specific QSAR study focused solely on this compound was not identified in the search results, the existing studies on related thiazole derivatives demonstrate the utility of this approach. A QSAR model for this specific compound would likely involve descriptors related to its electronic properties (influenced by the chloro and methyl groups), lipophilicity, and steric factors to predict its biological activity against various targets. Such a model could be a valuable tool for designing novel analogs with enhanced efficacy.

Design Principles for Optimized Biological Activity

The biological activity of thiazole derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial for rationally designing new, more potent compounds by identifying the key molecular modifications that enhance their desired pharmacological effects. Research into derivatives based on the thiazole scaffold, including structures related to this compound, has illuminated several design principles for optimizing biological activity, particularly in the antimicrobial and anticancer domains.

Influence of Substituents on Antimicrobial Activity

The nature and position of substituents on the thiazole ring and any associated aromatic systems are critical determinants of antimicrobial potency.

Halogen Substitution: The presence and positioning of halogen atoms significantly modulate the biological activity of thiazole derivatives. In a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, derivatives with dichloro substitutions, such as 2,4-dichloro and 2,6-dichloro, exhibited potent antifungal activity. mdpi.com The 2,6-dichloro derivative was identified as the most active among the dichloro compounds in terms of antibacterial efficacy. mdpi.com Shifting the chlorine atom from position 6 to other positions on the benzene ring resulted in a decrease in antibacterial activity. mdpi.com

In another study involving 2,4,5-trisubstituted thiazoles, a compound featuring a 4-fluorophenyl group (12f) was among the most active, showing a broad spectrum of antibacterial activity against Gram-positive bacteria and notable antifungal activity against C. albicans. kau.edu.sanih.gov This suggests that fluorine substitution can be highly favorable. Conversely, for a different series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, a 4-fluoro substituent (compound 9) led to a significant reduction in activity compared to a 4-chloro substitution (compound 10). mdpi.com

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various substituted thiazolidinones, highlighting the impact of halogen placement on antibacterial activity against resistant strains.

CompoundSubstituentMIC (μM) vs. MRSAMIC (μM) vs. P. aeruginosaMIC (μM) vs. E. coli (Resistant)
11 2,3-dichloro104.9104.952.4
12 2,4-dichloro51.251.225.6
13 2,6-dichloro25.150.225.1
14 3,4-dichloro102.3204.6102.3
15 4-bromo275.8551.7275.8
Ampicillin (B1664943)->860>860>860
Streptomycin (B1217042)-43.086.0>344
Data sourced from a study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. mdpi.com

Other Substitutions: Beyond halogens, other functional groups also play a pivotal role.

Nitro Group: The introduction of a nitro group (NO₂) at the para-position of a phenyl ring in the 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one series resulted in the most active compound against several bacterial strains. mdpi.com Shifting the nitro group to the ortho-position, however, led to reduced potency. mdpi.com

Methoxy Group: A 2,5-dimethoxy derivative demonstrated considerable antifungal activity. mdpi.com

Thiosemicarbazide (B42300) and Thioureido Moieties: In studies on 2,4,5-polysubstituted thiazoles, potential antibacterial and antifungal activities were linked to the presence of a thiosemicarbazide function and substitution with both thioureido and thiosemicarbazide moieties. kau.edu.sanih.gov

Influence of Substituents on Anticancer Activity

SAR studies have also been instrumental in designing thiazole derivatives with enhanced anticancer properties. The substitutions on the thiazole ring and associated moieties can significantly affect their potency against various cancer cell lines.

In one study, a series of 2,4,5-trisubstituted thiazoles were evaluated for their in-vitro anticancer activity. Compound 12f , which featured a 4-fluorophenyl (4-F-C₆H₄) group, proved to be the most active member with a broad spectrum of activity against most of the tested subpanel tumor cell lines. kau.edu.sanih.gov This highlights the importance of specific halogen substitutions for cytotoxic activity. The study found that several cell lines, including non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2), showed sensitivity to the tested thiazole derivatives. kau.edu.sanih.gov

Another study on thiazole-based chalcones identified compound 2e as a significant inhibitor of tubulin polymerization, a key mechanism for anticancer action. mdpi.com The structure-activity relationship for these thiazole-chalcone derivatives indicated that substitutions on the phenyl ring greatly impact their potency. mdpi.com

The table below shows the growth inhibitory effects of selected thiazole-chalcone derivatives on different cancer cell lines, illustrating the impact of substitution patterns.

CompoundR SubstituentMean Growth Percentage (%)
2c 4-Cl36.74
2e 2,4-diCl22.13
2f 2,5-diCl23.72
2g 2,6-diCl34.25
2h 2-Cl-6-F-21.75
2i 4-CF₃25.23
2p 3,4,5-triOCH₃14.89
Data represents the mean growth percentages across a panel of cancer cell lines. A lower percentage indicates higher cytotoxic activity. mdpi.com

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Pathways

The traditional Hantzsch synthesis, while foundational for the thiazole (B1198619) ring, often faces drawbacks such as harsh reaction conditions, the use of toxic reagents like α-haloketones, and lengthy reaction times. bepls.comjpionline.org Future research is focused on developing more efficient, scalable, and safer synthetic routes.

Key areas of development include:

One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single procedure, reducing waste and purification needs. bepls.comresearchgate.net For instance, a one-pot protocol has been developed for synthesizing 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate (B1235776) and thiourea (B124793), highlighting a greener and faster alternative to traditional two-step methods. researchgate.net

Novel Catalysts: The use of recyclable and green catalysts, such as cross-linked chitosan (B1678972) hydrogel, is being explored to enhance reaction yields and facilitate easier product separation under milder conditions. mdpi.com

Alternative Starting Materials: To avoid the toxicity associated with α-haloketones, researchers are investigating alternative precursors like diazoketones, which have been shown to be a chemically resilient and effective substitute for synthesizing 2,4-disubstituted thiazoles. chemrxiv.org

Advanced Technologies: Microwave and ultrasound-assisted syntheses are gaining traction as they can significantly reduce reaction times and improve yields compared to conventional heating methods. bepls.combenthamdirect.com

Exploration of New Derivatization Strategies and Scaffold Modifications

The 2,4-dichloro-5-methylthiazole scaffold offers significant opportunities for chemical modification to explore new chemical space and optimize pharmacological properties. Future efforts will concentrate on innovative derivatization and scaffold-hopping strategies.

Promising approaches include:

Heterocyclic Hybrids: Fusing the thiazole ring with other bioactive heterocyclic scaffolds, such as pyrazoline, triazole, or pyrimidine (B1678525), can create hybrid molecules with potentially synergistic or novel biological activities. mdpi.comacs.org This approach aims to combine the distinct mechanisms of action of each component into a single molecular architecture. acs.org

Multicomponent Reaction (MCR) Based Derivatization: Isocyanide-based MCRs, like the Ugi reaction, allow for the rapid generation of highly diverse and complex thiazole-based peptidomimetics, which can be further cyclized to create constrained structures with improved biological profiles. beilstein-journals.org

Functionalization via Cross-Coupling: Modern cross-coupling reactions, such as the Sonogashira coupling, enable the precise functionalization of the thiazole core, allowing for the synthesis of targeted analogs with tailored properties for specific biological targets. nih.gov

Deeper Mechanistic Elucidation of Biological Actions and Target Identification

While many thiazole derivatives exhibit potent biological activity, their precise mechanisms of action and molecular targets are often not fully understood. A significant challenge is to move beyond phenotypic screening to detailed mechanistic studies.

Future research will need to focus on:

Target Deconvolution: Identifying the specific enzymes, receptors, or signaling pathways that thiazole derivatives interact with is crucial. For example, studies have identified that certain thiazole-based compounds can inhibit cyclooxygenase-1 (COX-1), while others may target the mechanistic target of Rapamycin complex 2 (mTORC2) or Rab7b protein to exert anti-inflammatory or anticancer effects. rsc.orgdovepress.commdpi.com

Understanding Structure-Activity Relationships (SAR): A deeper investigation into how specific structural modifications on the thiazole ring influence biological activity is necessary for rational drug design. bohrium.com

Probing Biological Pathways: Research is needed to clarify how these compounds modulate cellular processes. Thiazole derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key metastatic processes like cell migration and adhesion in cancer models. rsc.org Further studies are required to map these interactions comprehensively.

Advanced Computational Modeling and High-Throughput In Silico Screening

Computational approaches are becoming indispensable in modern drug discovery, offering a way to rationalize and accelerate the development of new therapeutic agents. wjarr.com

Key applications in thiazole research include:

High-Throughput In Silico Screening: Virtual screening of large compound libraries against specific biological targets can rapidly identify promising hit compounds for further experimental validation, saving significant time and resources. mdpi.com

Molecular Docking: Docking studies help predict and analyze the binding interactions between thiazole derivatives and their target proteins at the molecular level. jpionline.orgresearchgate.net This provides insights into the binding modes and helps explain the structure-activity relationships observed experimentally. mdpi.com

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities early in the drug discovery process. dovepress.commdpi.com This helps in prioritizing compounds with favorable drug-like properties for further development.

Strategies for Overcoming Drug Resistance with Thiazole Derivatives

The emergence of drug resistance, particularly in antimicrobial and cancer therapies, is a major global health challenge. bohrium.comjchemrev.com The versatile thiazole scaffold is considered a promising platform for developing novel agents that can circumvent existing resistance mechanisms. bohrium.com

Future strategies should include:

Novel Mechanisms of Action: Designing thiazole derivatives that act on new biological targets for which there is no pre-existing resistance. jchemrev.com

Inhibition of Resistance Pathways: Developing compounds that can inhibit the specific mechanisms that confer resistance, such as bacterial efflux pumps or enzymes that deactivate conventional drugs.

Multi-target Agents: Creating hybrid molecules or derivatives that can interact with multiple biological targets simultaneously, making it more difficult for resistance to develop. Thiazole derivatives are being developed to target multidrug-resistant pathogens like MRSA and azole-resistant fungi. mdpi.comfabad.org.tr

Sustainable and Green Chemistry Approaches for Thiazole Synthesis

There is a significant push to make the synthesis of pharmaceuticals more environmentally benign. bepls.combohrium.com Research into green chemistry approaches for thiazole synthesis is crucial for reducing the environmental impact of drug manufacturing. numberanalytics.com

Key green strategies being implemented are:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol. bepls.comresearchgate.net

Eco-Friendly Catalysts: Employing biodegradable and recyclable catalysts, such as chitosan-based biocatalysts, to drive reactions efficiently and sustainably. mdpi.com

Energy-Efficient Methods: Utilizing microwave irradiation and ultrasound as energy sources can lead to shorter reaction times, milder conditions, and reduced energy consumption compared to conventional methods. researchgate.netbenthamdirect.com

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing waste. bohrium.com

Translational Research and Preclinical Development of Lead Compounds

The ultimate goal of medicinal chemistry research is to translate promising lead compounds into clinical candidates. This involves a rigorous preclinical development process to assess both efficacy and safety.

The key stages include:

Lead Optimization: Modifying the structure of initial hit compounds to improve potency, selectivity, and pharmacokinetic properties (ADME). dergipark.org.tr

In Vivo Efficacy Studies: Evaluating the therapeutic effect of lead compounds in relevant animal models of disease. For instance, ethisterone (B1671409) and androstenone fused thiazole derivatives have shown significant reduction in tumor growth in preclinical mouse melanoma models. rsc.org

Safety and Toxicology Profiling: Conducting comprehensive studies to identify any potential toxicity or adverse effects of the lead compounds. rsc.org Successful lead compounds from these stages may then advance to formal clinical trials in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-methylthiazole?

  • Methodology : The compound can be synthesized via refluxing precursors in polar aprotic solvents like DMSO under controlled conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are dissolved in DMSO, refluxed for 18 hours, and purified via reduced-pressure distillation and crystallization (water-ethanol mixture). Yield optimization (e.g., 65%) requires precise temperature control and extended stirring (12 hours) .
  • Key Parameters : Solvent choice, reflux duration, and purification methods significantly influence yield and purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology : Use a combination of 1H^1H NMR, 13C^{13}C NMR, and LC-MS to confirm molecular structure. For instance, 1H^1H NMR can identify methyl and chloro substituents on the thiazole ring, while LC-MS verifies molecular weight. Elemental analysis (C, H, N, S) further corroborates purity .
  • Data Interpretation : Match observed chemical shifts with computational predictions (e.g., InChIKey-derived structural data) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data during characterization?

  • Methodology : Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for functional groups). For example, solvent polarity in NMR analysis may cause peak splitting; use deuterated solvents or DFT calculations to model expected spectra .
  • Case Study : Discrepancies in melting points or IR absorption bands can arise from polymorphic forms. Recrystallization in different solvent systems (e.g., ethanol vs. acetone) may resolve these .

Q. What strategies improve yield in multi-step syntheses involving this compound intermediates?

  • Methodology : Optimize reaction conditions for each step. For example, microwave-assisted synthesis reduces reaction time (e.g., from 18 hours to 1–2 hours) and improves selectivity in heterocycle formation compared to classical heating .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to introduce aryl/heteroaryl substituents. Solvent selection (e.g., THF for solubility vs. DMF for high-temperature stability) also impacts efficiency .

Q. How to design biological activity studies for this compound derivatives?

  • Methodology : Focus on enzyme inhibition assays (e.g., kinase or protease targets) using derivatives with modified substituents. For example, replace the methyl group with electron-withdrawing groups (e.g., nitro) to enhance binding affinity. Use molecular docking to predict interactions with active sites .
  • In Vivo/In Vitro Models : Prioritize derivatives with low cytotoxicity in preliminary MTT assays before advancing to animal models .

Q. What mechanistic insights explain substituent-directed reactivity in this compound?

  • Methodology : Conduct kinetic studies under varying conditions (e.g., pH, temperature) to map reaction pathways. For instance, the chloro group at position 4 enhances electrophilicity, facilitating nucleophilic aromatic substitution, while the methyl group at position 5 sterically hinders certain reactions .
  • Computational Modeling : Use DFT to calculate charge distribution and frontier molecular orbitals, predicting regioselectivity in cross-coupling or cycloaddition reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.